3-(1-Formylcyclohexyl)propanenitrile
Description
3-(1-Formylcyclohexyl)propanenitrile is a nitrile-containing organic compound with a cyclohexane backbone substituted by a formyl (aldehyde) group at the 1-position and a propanenitrile moiety. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound features two reactive functional groups: the formyl group (which can undergo nucleophilic additions or oxidations) and the nitrile group (amenable to hydrolysis or cyclization reactions).
Properties
IUPAC Name |
3-(1-formylcyclohexyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-4-7-10(9-12)5-2-1-3-6-10/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVHVOKGEPWABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457876 | |
| Record name | 3-(1-formylcyclohexyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58886-81-0 | |
| Record name | 3-(1-formylcyclohexyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Formylcyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with malononitrile in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Formylcyclohexyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(1-Carboxycyclohexyl)propanenitrile.
Reduction: 3-(1-Formylcyclohexyl)propanamine.
Substitution: 3-(1-Formylcyclohexyl)propyl ether.
Scientific Research Applications
3-(1-Formylcyclohexyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(1-Formylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related nitrile derivatives is presented below, highlighting molecular features, functional groups, and research findings.
Table 1: Structural and Functional Comparison
*Note: Molecular formula for 3-(2,6-Dioxocyclohexyl)propanenitrile in is likely erroneous; the name suggests a simpler structure (e.g., C₉H₉NO₂).
Key Comparative Insights:
Functional Group Reactivity :
- The formyl group in the target compound distinguishes it from ketone (), ether (), or imide () derivatives. This aldehyde group enhances electrophilicity, enabling reactions like Schiff base formation or reductions.
- All compounds share a nitrile group, which could be hydrolyzed to carboxylic acids or utilized in heterocycle synthesis (e.g., tetrazoles).
Structural and Crystallographic Features: The dioxoisoindolinyl derivative () exhibits hydrogen-bonded networks (C–H···O/N), crucial for crystal engineering . The target compound’s formyl group may similarly engage in C–H···O interactions if crystallized.
Synthesis and Applications :
- While synthesis routes for the target compound are unspecified, highlights single-crystal X-ray diffraction as a key method for structural validation in related nitriles. SHELX software () is widely used for such analyses .
- The phenanthrene-containing compound () demonstrates the integration of polycyclic aromatics, suggesting applications in fluorescence or ligand design .
Research Findings and Discussion
Substituent Impact on Properties :
- Further verification is needed .
Biological Activity
Overview
3-(1-Formylcyclohexyl)propanenitrile, with the chemical formula C10H15NO and a molecular weight of 165.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
The synthesis of this compound typically involves the reaction of cyclohexanone with malononitrile in the presence of a base, followed by formylation. Common solvents include ethanol or methanol, with catalysts such as piperidine enhancing the reaction efficiency .
Key Reactions
- Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate.
- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, replacing the nitrile group with other nucleophiles .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further investigation in cancer therapeutics .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Synthetic applications | Used as an intermediate in synthesizing more complex organic compounds. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
